1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester
Description
This compound is a boronate ester-functionalized pyrrolopyridine derivative with the molecular formula C₁₆H₂₁BN₂O₄ (calculated from substituents in ). It features:
- A pyrrolo[2,3-b]pyridine core, a bicyclic structure with fused pyrrole and pyridine rings.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- An ethyl ester at the 2-carboxylic acid position, influencing solubility and stability.
This structure positions it as a valuable intermediate in pharmaceutical and materials chemistry, particularly for constructing complex heterocycles via boron-mediated couplings .
Properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-9-10-11(7-8-18-13(10)19-12)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJLKKDRSVTTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=NC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolopyridine core2,3-b .... The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the high temperatures and pressures required for the synthesis. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product is of high purity and suitable for use in various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce boronic acid derivatives.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications. These derivatives can exhibit different chemical and biological properties, making them useful for different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used as probes or inhibitors in biological studies, particularly in the study of enzyme activity and protein interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular pathways involved will vary depending on the biological system and the specific derivative of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs are compared below based on substituents, molecular weight, and applications:
Key Observations:
Boronate Position : The target’s boronate at the 4-position aligns with analogs in and , but substitution patterns (e.g., 3-ethyl in ) alter steric and electronic profiles.
Ester vs. Non-Ester Derivatives: The ethyl ester in the target enhances solubility in organic solvents compared to non-ester analogs (e.g., ), while methyl esters () offer lower molecular weight but reduced hydrolytic stability.
Protecting Groups : Tosyl () and phenylsulfonyl () groups improve stability but may require deprotection steps in synthesis.
Reactivity : The target’s boronate group is primed for cross-coupling, similar to compounds in and , but competing reactivity from ester or aldehyde groups () necessitates tailored reaction conditions.
Suzuki-Miyaura Cross-Coupling
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables efficient coupling with aryl/heteroaryl halides, as demonstrated in palladium-catalyzed reactions . For example, analogs in (e.g., SC-25982) have been used to synthesize biaryls for kinase inhibitors.
Biological Activity
1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a fused pyrrole and pyridine ring system with a carboxylic acid functionality and a dioxaborolane substituent. The molecular formula is with a molecular weight of 245.1 g/mol. The presence of the dioxaborolane moiety is particularly noteworthy as it can influence the compound's reactivity and biological interactions.
Enzyme Inhibition
Antioxidant and Anti-inflammatory Properties
Study on DYRK1A Inhibition
Evaluation of Anti-inflammatory Effects
Data Summary
The following table summarizes key findings regarding the biological activities associated with 1H-Pyrrolo[2,3-B]pyridine derivatives:
| Activity Type | Compound Derivative | IC50 (nM) | Notes |
|---|---|---|---|
| DYRK1A Inhibition | Pyrrolo derivative | 29 | Potent inhibitor with significant SAR |
| Anti-inflammatory | Ethyl ester variant | N/A | Reduces pro-inflammatory markers in vitro |
| Antioxidant | Various derivatives | N/A | Confirmed via ORAC assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
